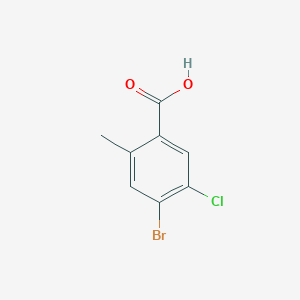

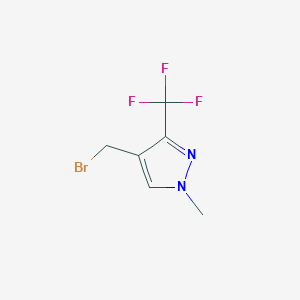

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

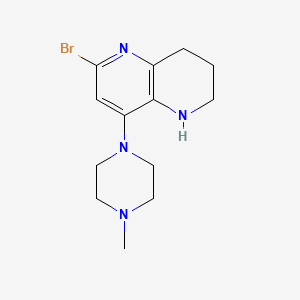

The compound “4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is likely to be a derivative of pyrazole, which is a basic aromatic ring. Pyrazoles are a class of compounds containing a 5-membered aromatic ring with two nitrogen atoms. The bromomethyl, methyl, and trifluoromethyl groups attached to the pyrazole ring can potentially influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the pyrazole ring and the attached functional groups. The presence of nitrogen in the ring introduces polarity and the potential for hydrogen bonding. The bromomethyl and trifluoromethyl groups are also polar, which could further influence the compound’s properties .Chemical Reactions Analysis

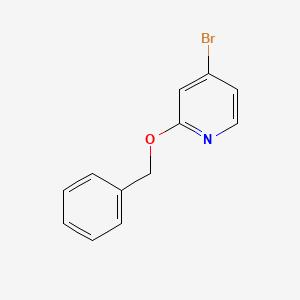

The reactivity of this compound would likely be influenced by the pyrazole ring and the attached functional groups. The bromomethyl group could potentially undergo nucleophilic substitution reactions, while the trifluoromethyl group could influence the compound’s acidity and stability .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The polarity of the molecule could influence its solubility, while the presence of the aromatic ring could influence its UV/Vis absorption .Wissenschaftliche Forschungsanwendungen

Switchable Reactivity and Functionalization

Research led by Schlosser et al. (2002) demonstrates the switchable reactivity of trifluoromethyl-substituted pyrazoles, including the site-selective functionalization of compounds similar to "4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole". This work elucidates the regioflexibility in synthesizing isomer families through deprotonation and subsequent carboxylation, which is significant for constructing structurally diverse molecules for further chemical transformations (Schlosser, Volle, Leroux, & Schenk, 2002).

Catalytic Applications in Cross-Coupling Reactions

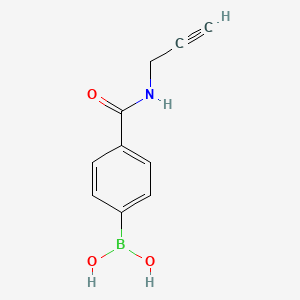

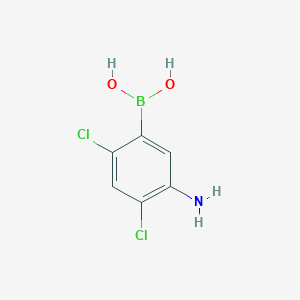

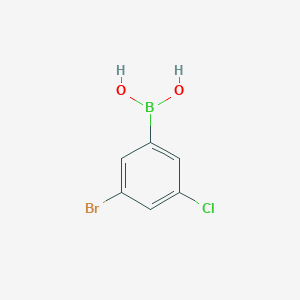

Ocansey, Darkwa, and Makhubela (2018) explored the synthesis of bulky pyrazole-based ligands for stabilizing metal complexes used in Suzuki–Miyaura cross-coupling reactions. The study underscores the significance of substituents on pyrazole rings, like "this compound", in fine-tuning the electrophilic and steric properties of metal complexes, enhancing catalytic activity (Ocansey, Darkwa, & Makhubela, 2018).

Novel Synthesis Methods

A study by Lu et al. (2019) presented a copper-catalyzed approach for synthesizing 4-trifluoromethyl pyrazoles, showcasing a method that could potentially include "this compound" as a precursor or intermediate. This research contributes to the development of regioselective synthesis strategies under mild conditions, offering moderate to excellent yields and excellent regioselectivity (Lu, Man, Zhang, Lin, Lin, & Weng, 2019).

Antimicrobial Agent Development

The work of Bhat et al. (2016) on the design, synthesis, and characterization of 1,2,3-triazolyl pyrazole derivatives, including compounds structurally related to "this compound", highlights their potential as antimicrobial agents. This illustrates the compound's utility in creating molecules with broad-spectrum antimicrobial activities and moderate to good antioxidant activities, supported by in silico molecular docking studies (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Synthesis of Fluorescent Chelates

Li-hua (2009) synthesized a bifunctional chelate intermediate, "4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine", derived from a compound similar to "this compound". This work explores its application in time-resolved fluorescence immunoassay, indicating the compound's role in developing diagnostic and analytical techniques (Li-hua, 2009).

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds by coupling an organoboron compound with an organic halide .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the synthesis of various organic compounds, affecting the pathways in which these compounds are involved .

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of carbon-carbon bonds, thereby facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be influenced by various environmental factors. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, the reaction conditions are known to be exceptionally mild and functional group tolerant . This suggests that the compound could potentially exhibit stability and efficacy under a variety of environmental conditions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c1-12-3-4(2-7)5(11-12)6(8,9)10/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLALYMVQCMBGQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)

![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)

![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1374586.png)

![tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate](/img/structure/B1374602.png)